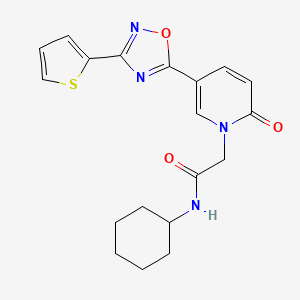

N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c24-16(20-14-5-2-1-3-6-14)12-23-11-13(8-9-17(23)25)19-21-18(22-26-19)15-7-4-10-27-15/h4,7-11,14H,1-3,5-6,12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLGDMMDLIMYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Pyridine Ring Functionalization:

Coupling Reactions: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.

Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

The compound is part of a class of derivatives that have demonstrated significant biological activity, particularly in anticancer research. Studies have shown that 1,2,4-oxadiazole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro evaluations indicate that certain oxadiazole derivatives exhibit higher biological potency compared to established chemotherapeutics like 5-fluorouracil. For example, derivatives synthesized from related structures showed IC50 values significantly lower than those of traditional agents against specific cancer cell lines, such as HCT-116 and MCF-7 .

Synthesis and Structural Modifications

The synthesis of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves the formation of oxadiazole rings through cyclization reactions with appropriate precursors. Structural modifications can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Introduction of electron-withdrawing groups | Increased cytotoxicity against cancer cells |

| Variations in the aromatic ring substituents | Altered selectivity towards specific cancer types |

Anticancer Activity

A notable study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to N-cyclohexyl derivatives showed high selectivity and potency against various cancer cell lines:

- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).

The most potent compounds exhibited IC50 values ranging from 0.19 to 4.5 µM against MCF-7 and HCT-116 cells, demonstrating their potential as lead compounds for further development .

Mechanistic Insights

Research has also delved into the mechanism by which these compounds exert their effects. Flow cytometry analyses revealed that certain derivatives trigger apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism that could be exploited in therapeutic contexts .

Future Directions and Potential Applications

The ongoing research into N-cyclohexyl derivatives suggests several promising avenues:

- Combination Therapies : Exploring the efficacy of these compounds in combination with existing chemotherapeutics to enhance overall treatment outcomes.

- Targeted Drug Delivery Systems : Investigating the incorporation of these compounds into nanocarriers for targeted delivery to tumor sites.

- Further Structural Optimization : Modifying chemical structures to improve solubility and bioavailability while maintaining or enhancing anticancer activity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic pathways, or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties, the compound is compared to three analogs with shared structural motifs but divergent substituents.

N-(4-chlorophenethyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

- Structural Difference : The cyclohexyl group in the target compound is replaced with a 4-chlorophenethyl moiety.

- Comparative molecular weight increases slightly (estimated ~20–30 g/mol higher than the cyclohexyl analog).

- Availability: Limited synthesis or screening data are available, though its patent inclusion suggests industrial relevance .

N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide

- Structural Difference : The thiophene in the oxadiazole ring is replaced with an isopropyl group, and the cyclohexyl acetamide is substituted with a 3-ethylphenyl group.

Key Data :

Property Value Molecular Formula C₂₀H₂₂N₄O₃ Molecular Weight 366.42 g/mol Availability 39 mg (screening hit) - The ethylphenyl substituent may improve solubility compared to cyclohexyl but reduce membrane permeability .

Cyclopropanesulfonic Acid Derivatives (e.g., Cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide)

- Structural Contrast : These compounds diverge significantly, featuring imidazo-pyrrolo-pyridine cores and cyclopropanesulfonamide groups.

- Implications :

- The imidazo-pyrrolo-pyridine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), suggesting a different therapeutic focus.

- Cyclopropane rings confer conformational rigidity, which may enhance target selectivity but complicate synthesis .

Biological Activity

N-cyclohexyl-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, an oxadiazole moiety, and a pyridine ring. These structural components contribute to its biological properties. The molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.39 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, similar compounds have shown significant bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The activity of this compound against specific bacterial strains is still under investigation but is anticipated to be promising based on structural analogs.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety and therapeutic potential of new compounds. In vitro studies have demonstrated that derivatives of oxadiazoles can exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HepG2. For example, certain derivatives showed IC₅₀ values in the micromolar range, indicating significant cytotoxic activity .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Effect on Viability |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Inhibitory |

| Compound B | HepG2 | 2.41 | Inhibitory |

| N-cyclohexyl... | L929 | >100 | Non-toxic |

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Studies indicate that similar compounds can activate caspase pathways leading to increased apoptosis in cancer cells . Additionally, molecular docking studies suggest strong interactions with target proteins involved in cancer progression.

Lipophilicity and Drug-Likeness

Lipophilicity is a critical parameter influencing the biological activity and pharmacokinetics of drug candidates. The lipophilicity of N-cyclohexyl derivatives can be estimated using logP values derived from structure-based predictions. Compounds with optimal lipophilicity tend to exhibit better absorption and distribution characteristics.

Case Studies

Several case studies have explored the biological efficacy of oxadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited higher antimicrobial activity than traditional antibiotics such as ciprofloxacin .

- Cancer Cell Line Studies : Research involving MCF-7 and HeLa cell lines showed that specific modifications in the oxadiazole structure could enhance cytotoxic effects while minimizing toxicity to normal cells .

- Molecular Interactions : Advanced molecular docking studies revealed that these compounds interact favorably with specific protein targets associated with cancer metabolism .

Q & A

Basic: What are the key synthetic steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step routes, typically starting with the formation of the oxadiazole ring via cyclization of precursor amidoximes or nitriles under acidic/basic conditions. Subsequent coupling with the pyridinone-acetamide backbone requires controlled temperatures (room temp to 60°C), polar aprotic solvents (e.g., DMF), and bases like K₂CO₃ to facilitate nucleophilic substitutions . Purification via recrystallization or column chromatography is critical for isolating the final product in high purity (>95%) .

Basic: What characterization techniques are essential to confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are mandatory for verifying molecular structure. For example:

- ¹H NMR identifies protons on the cyclohexyl, thiophene, and pyridinone moieties.

- ¹³C NMR confirms carbonyl (C=O) and oxadiazole ring carbons.

- FT-IR validates functional groups like amide (N-H stretch at ~3300 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) .

Advanced: How can researchers address low yields during the oxadiazole ring formation step?

Optimize reaction parameters:

- Temperature : Gradual heating (60–80°C) improves cyclization efficiency .

- Catalysts : Use ZnCl₂ or CuI to accelerate ring closure .

- Solvent polarity : Switch from DMF to dichloromethane for better solubility of intermediates .

Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) to minimize side products .

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Orthogonal assays : Validate inhibition using both fluorescence-based and radiometric assays .

- Dose-response curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to rule out assay interference from the thiophene moiety .

- Cellular toxicity screening : Pair enzymatic assays with MTT or LDH release tests to distinguish specific activity from nonspecific cytotoxicity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the oxadiazole and π-π stacking with the thiophene ring .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability in water (AMBER force field) over 100 ns to assess binding mode persistence .

- ADMET prediction : Tools like SwissADME evaluate logP (target <5) and CYP450 inhibition risks .

Advanced: How to design derivatives to enhance metabolic stability while retaining activity?

- Bioisosteric replacement : Substitute the thiophene with furan (lower logP) or fluorophenyl (improved metabolic resistance) .

- Prodrug strategies : Introduce ester groups at the acetamide nitrogen to enhance solubility and delay hydrolysis .

- SAR studies : Systematically vary substituents on the cyclohexyl group and track changes in IC₅₀ (e.g., methyl vs. ethyl for steric effects) .

Basic: What functional groups contribute to its pharmacological potential?

- 1,2,4-Oxadiazole : Enhances metabolic stability and participates in hydrogen bonding .

- Thiophene : Facilitates π-π interactions with aromatic residues in enzyme active sites .

- Dihydropyridinone : Imparts conformational flexibility for target adaptation .

Advanced: What strategies ensure high purity (>98%) for in vivo studies?

- HPLC purification : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to remove polar impurities .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How do redox properties of the oxadiazole and thiophene moieties influence reactivity?

- Oxidation susceptibility : The oxadiazole ring is stable under mild conditions but degrades in strong oxidizers (e.g., KMnO₄), forming carboxylic acids .

- Thiophene stability : Resists autooxidation at pH 7.4 but may form sulfoxides under UV light .

- Reduction pathways : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to amidine derivatives, altering bioactivity .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with varying oxadiazole substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) and compare IC₅₀ values .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (oxadiazole N, pyridinone O) .

- 3D-QSAR : Develop CoMFA models based on steric/electrostatic fields of 20+ derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.